2,2'-Disulfanediylbis(5-chlorothiophene)
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Overview
Description
2,2’-Disulfanediylbis(5-chlorothiophene): is an organosulfur compound that features two thiophene rings connected by a disulfide bond, with each thiophene ring substituted with a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-chlorothiophene) typically involves the following steps:
Formation of 5-chlorothiophene-2-thiol: This intermediate can be synthesized by reacting 5-chlorothiophene with a thiolating agent such as hydrogen sulfide in the presence of a base.
Oxidative Coupling: The 5-chlorothiophene-2-thiol is then subjected to oxidative coupling using an oxidizing agent like iodine or hydrogen peroxide to form the disulfide bond, resulting in 2,2’-Disulfanediylbis(5-chlorothiophene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(5-chlorothiophene): undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or dithiothreitol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis(5-chlorothiophene): has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed as a ligand in coordination chemistry for the development of new catalysts.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(5-chlorothiophene) depends on its application. In materials science, its conductive properties arise from the conjugated thiophene rings. In pharmaceuticals, it may interact with biological targets through its thiophene and disulfide functionalities, potentially affecting enzyme activity or protein function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(thiophene): Lacks the chlorine substituents, which may affect its reactivity and applications.
2,2’-Disulfanediylbis(3-chlorothiophene): Chlorine atoms are positioned differently, potentially altering its chemical properties.
2,2’-Disulfanediylbis(5-bromothiophene): Bromine substituents instead of chlorine, which may influence its reactivity and applications.
Uniqueness
- The presence of chlorine atoms at the 5-position of the thiophene rings in 2,2’-Disulfanediylbis(5-chlorothiophene) makes it unique, potentially enhancing its reactivity in substitution reactions and its utility in various applications.
Properties
CAS No. |
129836-80-2 |
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Molecular Formula |
C8H4Cl2S4 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C8H4Cl2S4/c9-5-1-3-7(11-5)13-14-8-4-2-6(10)12-8/h1-4H |
InChI Key |
UIBUFCOZPVVIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)SSC2=CC=C(S2)Cl |
Origin of Product |
United States |
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